HZ9Fup9E8I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

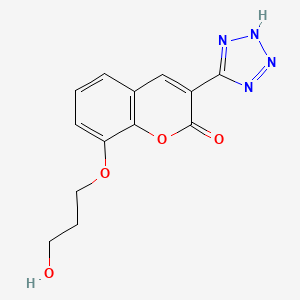

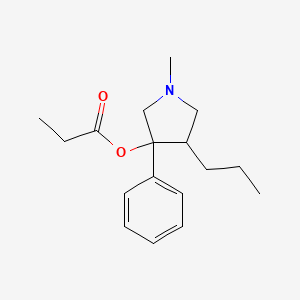

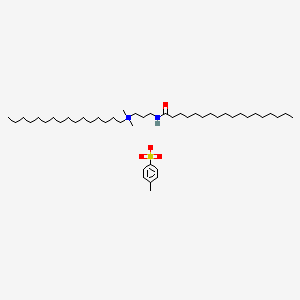

HZ9Fup9E8I, also known as FE-PE2I F-18, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of PE2I, a compound that binds selectively to the dopamine transporter (DAT). This makes it particularly useful in the study and diagnosis of neurodegenerative disorders such as Parkinson’s disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of FE-PE2I F-18 involves a nucleophilic substitution reaction where fluorine-18 is introduced into the precursor compound. The process typically includes the following steps :

Azeotropic Drying: The initial step involves the azeotropic drying of fluorine-18.

Nucleophilic Fluorination: The dried fluorine-18 is then reacted with a tosylated precursor to form the desired compound.

Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated for use.

Industrial Production Methods

Industrial production of FE-PE2I F-18 is carried out using automated synthesis modules such as the Synthera®+ platform or the GE TRACERLab FX2 N synthesis module. These platforms allow for high-yield, GMP-compliant production of the compound, ensuring its sterility and stability .

Análisis De Reacciones Químicas

Types of Reactions

FE-PE2I F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions

Reagents: Fluorine-18, tosylated precursor.

Conditions: Azeotropic drying, nucleophilic fluorination, HPLC purification.

Major Products

The major product of the synthesis is FE-PE2I F-18 itself, which is used as a radioligand for PET imaging.

Aplicaciones Científicas De Investigación

FE-PE2I F-18 has several important applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a radiolabeled compound in PET imaging studies.

Biology: Helps in studying the dopamine transporter function in the brain.

Medicine: Aids in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the production of radiopharmaceuticals for medical imaging.

Mecanismo De Acción

FE-PE2I F-18 binds selectively to the dopamine transporter (DAT) in the brain. This binding allows for the visualization and quantification of DAT density using PET imaging. The compound undergoes a two-step binding mechanism involving a fast complex formation followed by a slower isomerization of the complex .

Comparación Con Compuestos Similares

FE-PE2I F-18 is compared with other radiolabeled compounds used for DAT imaging, such as [123I]FP-CIT (DaTscan™) . While both compounds are used for similar purposes, FE-PE2I F-18 offers several advantages:

Higher Affinity and Selectivity: FE-PE2I F-18 has a higher affinity and selectivity for DAT.

Better Brain Permeability: It shows excellent brain permeability.

Favorable Metabolism: The compound has favorable in vivo kinetics and metabolism.

Similar Compounds

- [123I]FP-CIT (DaTscan™)

- [11C]PE2I

FE-PE2I F-18 stands out due to its superior imaging properties and reduced radiation burden compared to its counterparts.

Propiedades

Número CAS |

1187432-35-4 |

|---|---|

Fórmula molecular |

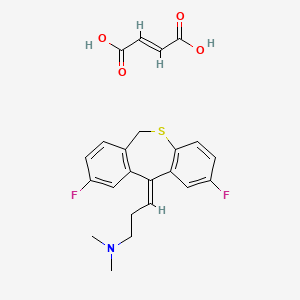

C20H25FINO2 |

Peso molecular |

456.3 g/mol |

Nombre IUPAC |

2-(18F)fluoranylethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16-,17+,18+,19-/m0/s1/i21-1 |

Clave InChI |

HOLJKTPTYVYXQS-NWUNOEDWSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCC[18F])N3C/C=C/I |

SMILES canónico |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.